

2-Bromo-1-methylcyclohexanol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-1-methylcyclohexanol**

Cat. No.: **B13882013**

[Get Quote](#)

An In-Depth Technical Guide to 2-Bromo-1-methylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-1-methylcyclohexanol**, a halogenated cyclohexanol derivative. The document details its chemical identity, including its CAS number and molecular formula, and presents a thorough account of its synthesis, characterization, and reaction mechanisms. This guide is intended to be a valuable resource for professionals in research, and drug development by providing detailed experimental protocols and structured data for easy reference and comparison.

Chemical Identity and Properties

2-Bromo-1-methylcyclohexanol is a brominated organic compound with a cyclohexanol backbone. The presence of a methyl group and a bromine atom on the cyclohexane ring leads to the possibility of several stereoisomers. The general structure possesses two stereocenters, giving rise to four possible stereoisomers.

Table 1: Chemical Identifiers for **2-Bromo-1-methylcyclohexanol** and Its Stereoisomers

Compound Name	CAS Number	Molecular Formula
2-Bromo-1-methylcyclohexanol (Isomer mixture)	73446-71-6[1][2]	C ₇ H ₁₃ BrO[1][2]
cis-(1R,2R)-2-bromo-1-methylcyclohexan-1-ol	Not Available	C ₇ H ₁₃ BrO[3]
(1S,2S)-2-bromo-2-methylcyclohexan-1-ol	Not Available	C ₇ H ₁₃ BrO[4]
trans-2-bromo-1-methylcyclohexan-1-ol	73446-71-6[5]	C ₇ H ₁₃ BrO[5]

Table 2: Computed Physicochemical Properties of **2-Bromo-1-methylcyclohexanol**

Property	Value
Molecular Weight	193.08 g/mol [1]
XLogP3	1.8[1]
Hydrogen Bond Donor Count	1[1]
Hydrogen Bond Acceptor Count	1[1]
Rotatable Bond Count	0[1]
Exact Mass	192.01498 Da[1]
Monoisotopic Mass	192.01498 Da[1]
Topological Polar Surface Area	20.2 Å ² [1]
Heavy Atom Count	9[1]

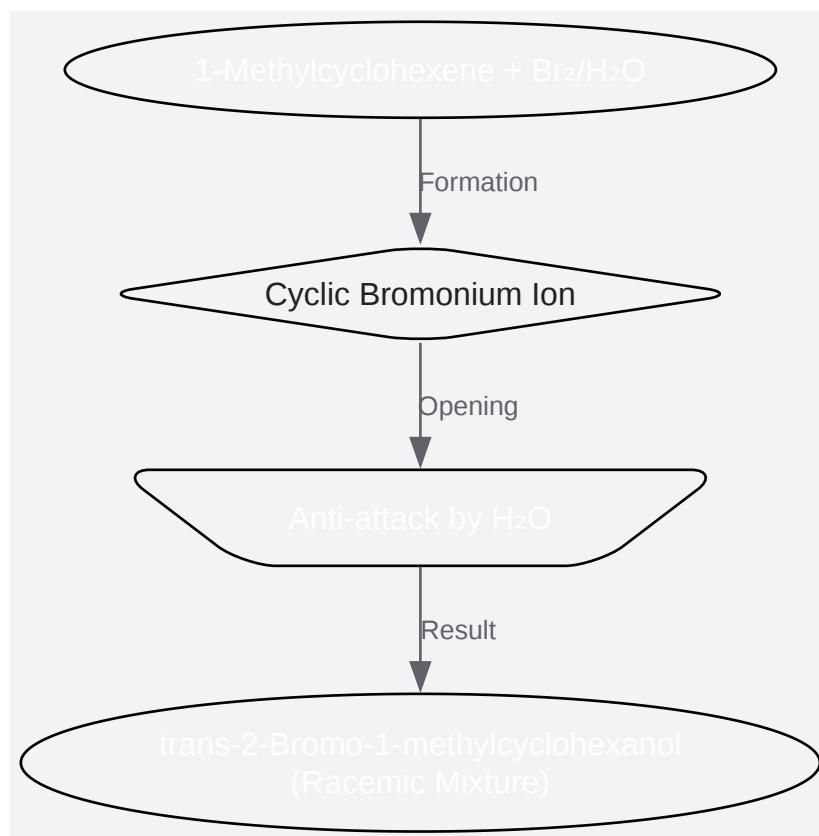
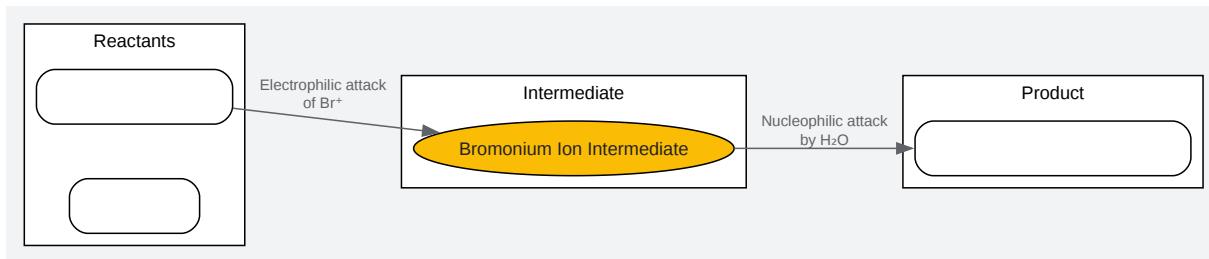
Synthesis of 2-Bromo-1-methylcyclohexanol

A common and effective method for the synthesis of **2-Bromo-1-methylcyclohexanol** is the reaction of 1-methylcyclohexene with N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of tetrahydrofuran (THF) and water. This reaction proceeds via a bromohydrin formation mechanism.

Experimental Protocol: Synthesis of 2-Bromo-1-methylcyclohexanol

Materials:

- 1-methylcyclohexene
- N-bromosuccinimide (NBS)
- Tetrahydrofuran (THF)
- Water
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- 5.0-mL conical vial with a magnetic spin vane
- Pasteur pipet
- Glass wool



Procedure:

- Reaction Setup: In a 5.0-mL conical vial equipped with a magnetic spin vane, combine 350 mg of N-bromosuccinimide (NBS), 1.0 mL of water, and 750 μL of tetrahydrofuran (THF).
- Addition of Alkene: To this heterogeneous mixture, add 240 μL of 1-methylcyclohexene.
- Reaction: Stir the mixture at room temperature. The reaction is typically complete when the solid NBS has been consumed and the yellow color of the solution disappears (approximately 10 minutes). If solid NBS remains or the solution retains a yellow tinge, add 1-methylcyclohexene in 10 μL increments until the reaction is complete.

- **Workup:** After the reaction is complete, add 2.0 mL of water to the vial. Transfer the organic layer to a separate vial.
- **Extraction:** Extract the aqueous layer with dichloromethane (CH_2Cl_2). Combine the organic layers.
- **Drying:** Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Purify the crude product by silica gel column chromatography using a Pasteur pipet.
 - Prepare a column by placing a small plug of glass wool at the bottom of a Pasteur pipet followed by the addition of silica gel.
 - Wet the column with a small amount of an appropriate solvent (e.g., dichloromethane or ethyl acetate).
 - Load the crude product onto the column.
 - Elute the column with dichloromethane to collect the purified **2-Bromo-1-methylcyclohexanol**.
- **Isolation:** Evaporate the solvent from the collected fractions to yield the purified product, which should be a clear, viscous liquid.

Reaction Mechanism

The formation of **2-Bromo-1-methylcyclohexanol** from 1-methylcyclohexene with NBS and water proceeds through an electrophilic addition mechanism. The key steps are the formation of a bromonium ion intermediate followed by the nucleophilic attack of water.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-1-methylcyclohexanol | C7H13BrO | CID 12847575 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. cis-(1R,2R)-2-bromo-1-methylcyclohexan-1-ol | C7H13BrO | CID 12847576 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2-bromo-1-methylcyclohexan-1-ol|73446-71-6 - MOLBASE Encyclopedia
[m.molbase.com]
- To cite this document: BenchChem. [2-Bromo-1-methylcyclohexanol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13882013#2-bromo-1-methylcyclohexanol-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com